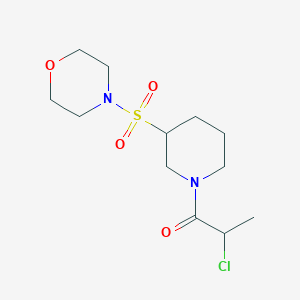

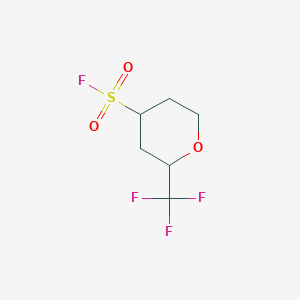

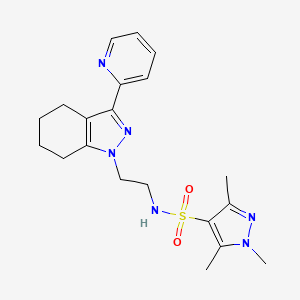

![molecular formula C14H17N3O5S B2613279 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448077-34-6](/img/structure/B2613279.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl derivatives have been studied for their various properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized using various methods. For instance, a Schiff base method was used to synthesize a derivative of benzo[d][1,3]dioxol-5-ylmethylene .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antitumor Activities

Sulfonamide derivatives, including those similar to the specified chemical compound, have been investigated for their antioxidant and antitumor properties. Sulfonamides play a crucial role in medicinal chemistry due to their broad spectrum of biological activities, such as antimicrobial, antiviral, antidiabetic, anticancer, and antioxidant properties. The structural motif of sulfonamides is vital for their activity, offering a promising avenue for the development of new therapeutic agents targeting various diseases including cancer and glaucoma. Specific sulfonamides have shown significant antitumor activity, and ongoing research focuses on developing novel sulfonamides with enhanced selective activity against tumor-associated enzymes like carbonic anhydrase IX/XII (Carta, Scozzafava, & Supuran, 2012).

Antibacterial and Antifungal Effects

Sulfonamides have been extensively utilized as synthetic bacteriostatic antibiotics, combating bacterial infections and those caused by other microorganisms. Their application extends beyond traditional antibacterial uses to include antifungal, antiparasitic, and antiviral activities. The primary sulfonamide structure has been essential in treating various conditions, showcasing the compound class's importance in generating valuable drugs and drug candidates for addressing diseases like cancer, glaucoma, and dandruff, among others (Gulcin & Taslimi, 2018).

Environmental and Water Treatment Applications

Sulfonamides, due to their persistent nature and potential ecological impacts, have also been the focus of studies related to environmental contamination and water treatment. Research on sulfamethoxazole, a closely related sulfonamide, has highlighted the challenges and technologies for its removal from aqueous solutions. These include adsorption, advanced oxidation processes, and photocatalytic degradation, indicating the relevance of sulfonamides in developing cleaner and more sustainable water treatment methods (Prasannamedha & Kumar, 2020).

Wirkmechanismus

Target of Action

The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .

Mode of Action

this compound interacts with its target, the TIR1 receptor, enhancing root-related signaling responses . This interaction results in a significant promotive effect on root growth in plants .

Biochemical Pathways

The compound’s interaction with the TIR1 receptor affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced root growth and changes in gene expression. Specifically, it induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-17-7-14(15-8-17)23(19,20)16-5-4-11(18)10-2-3-12-13(6-10)22-9-21-12/h2-3,6-8,11,16,18H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTVMOHFFFERPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

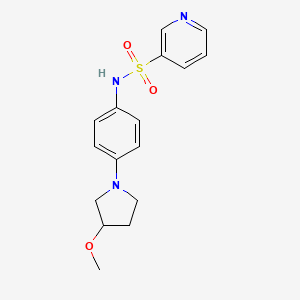

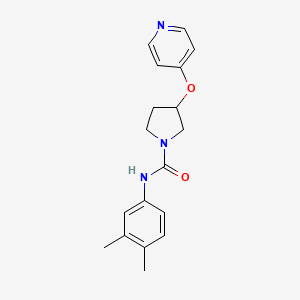

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2613197.png)

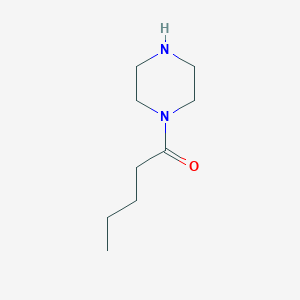

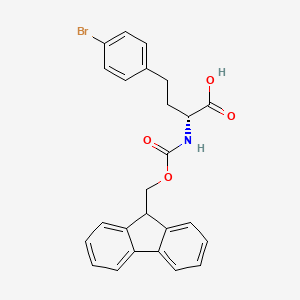

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2613201.png)

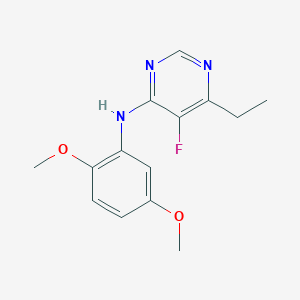

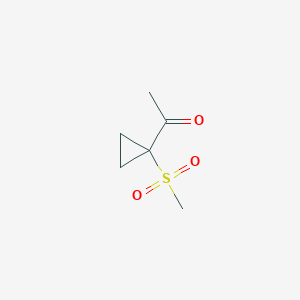

![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)

![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2613206.png)

![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)